

# Application Note: Comprehensive Analytical Characterization of Ethyl-thiazol-2-YL-amine

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## Compound of Interest

Compound Name: **Ethyl-thiazol-2-YL-amine**

Cat. No.: **B081599**

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Audience: Researchers, scientists, and drug development professionals.

Introduction **Ethyl-thiazol-2-YL-amine** (CAS No. 13472-75-8) is a substituted aminothiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.<sup>[1][2]</sup> Accurate and comprehensive characterization of this molecule is critical for ensuring its identity, purity, and stability in research and development settings. This document provides a detailed overview of the key analytical techniques and protocols for the thorough characterization of **Ethyl-thiazol-2-YL-amine** and related thiazole derivatives. While specific data for **Ethyl-thiazol-2-YL-amine** is not extensively published, this note draws upon established methods for structurally similar compounds to provide robust analytical protocols.<sup>[3][4][5]</sup>

## 1. Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of **Ethyl-thiazol-2-YL-amine**.

**1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy** NMR spectroscopy is the most powerful tool for unambiguous structure determination. Both <sup>1</sup>H and <sup>13</sup>C NMR are essential for mapping the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Ethyl-thiazol-2-YL-amine** in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
- <sup>13</sup>C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the <sup>1</sup>H NMR spectrum and reference the chemical shifts to TMS.

Table 1: Expected <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts Note: These are estimated values based on the analysis of similar 2-aminothiazole structures.[2][6]

Assignment	Expected <sup>1</sup> H NMR Chemical Shift (ppm)	Expected <sup>13</sup> C NMR Chemical Shift (ppm)
Thiazole C2	-	~168
Thiazole C4	6.5 - 7.5 (doublet)	~105-115
Thiazole C5	6.5 - 7.5 (doublet)	~135-145
N-CH <sub>2</sub>	3.2 - 3.6 (quartet)	~40
CH <sub>3</sub>	1.2 - 1.4 (triplet)	~15
NH	5.0 - 7.0 (broad singlet)	-

1.2. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

#### Experimental Protocol: FTIR Spectroscopy

- Sample Preparation:
  - Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
  - Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
  - Liquid Film: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).[\[7\]](#)
- Data Acquisition: Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Background Correction: Perform a background scan of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Table 2: Characteristic FTIR Absorption Bands for **Ethyl-thiazol-2-YL-amine** Based on characteristic frequencies for aminothiazoles and alkyl amines.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Functional Group	Vibrational Mode	Expected Wavenumber ( $\text{cm}^{-1}$ )
N-H (Amine)	Stretching	3300 - 3500 (broad)
C-H (Aromatic/Thiazole)	Stretching	3000 - 3100
C-H (Aliphatic)	Stretching	2850 - 2960
C=N (Thiazole ring)	Stretching	1610 - 1650
C=C (Thiazole ring)	Stretching	1500 - 1580
N-H (Amine)	Bending	1580 - 1650
C-N	Stretching	1200 - 1350

1.3. Mass Spectrometry (MS) MS provides information about the molecular weight and elemental composition of the compound. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for both identification and purity assessment.

#### Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile organic solvent like methanol or ethyl acetate.
- GC Conditions:
  - Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  - Injection: Inject 1 µL of the sample in split or splitless mode.
  - Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Scan Range: Scan a mass-to-charge (m/z) range of 40-400 amu.
- Data Analysis: Identify the molecular ion peak ( $M^+$ ) and analyze the fragmentation pattern to confirm the structure. The molecular weight of **Ethyl-thiazol-2-YL-amine** ( $C_5H_8N_2S$ ) is 128.20 g/mol .[9][10]

Table 3: Expected Mass Spectrometry Fragments

m/z Value	Possible Fragment Identity
128	$[M]^+$ (Molecular Ion)
113	$[M - CH_3]^+$
100	$[M - C_2H_4]^+$
85	Thiazole ring fragment

1.4. UV-Visible Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for quantitative analysis and for confirming the presence of the thiazole chromophore.

#### Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) to an approximate concentration of 10  $\mu$ g/mL.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Scan the sample from 200 to 400 nm against a solvent blank.
- Analysis: Identify the wavelength of maximum absorbance ( $\lambda_{max}$ ). For many 2-aminothiazole derivatives,  $\lambda_{max}$  is typically observed in the 250-280 nm range.[\[11\]](#)[\[12\]](#)

## 2. Chromatographic Characterization

Chromatographic methods are essential for determining the purity of **Ethyl-thiazol-2-YL-amine** and for quantifying it in various matrices.

2.1. High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC with UV detection is the most common method for assessing the purity of non-volatile organic compounds.

#### Experimental Protocol: HPLC Purity Analysis

- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.5-

1.0 mg/mL. Filter the solution through a 0.45  $\mu$ m syringe filter.[13]

- Instrumentation and Conditions: The following table summarizes recommended starting conditions.[13][14]

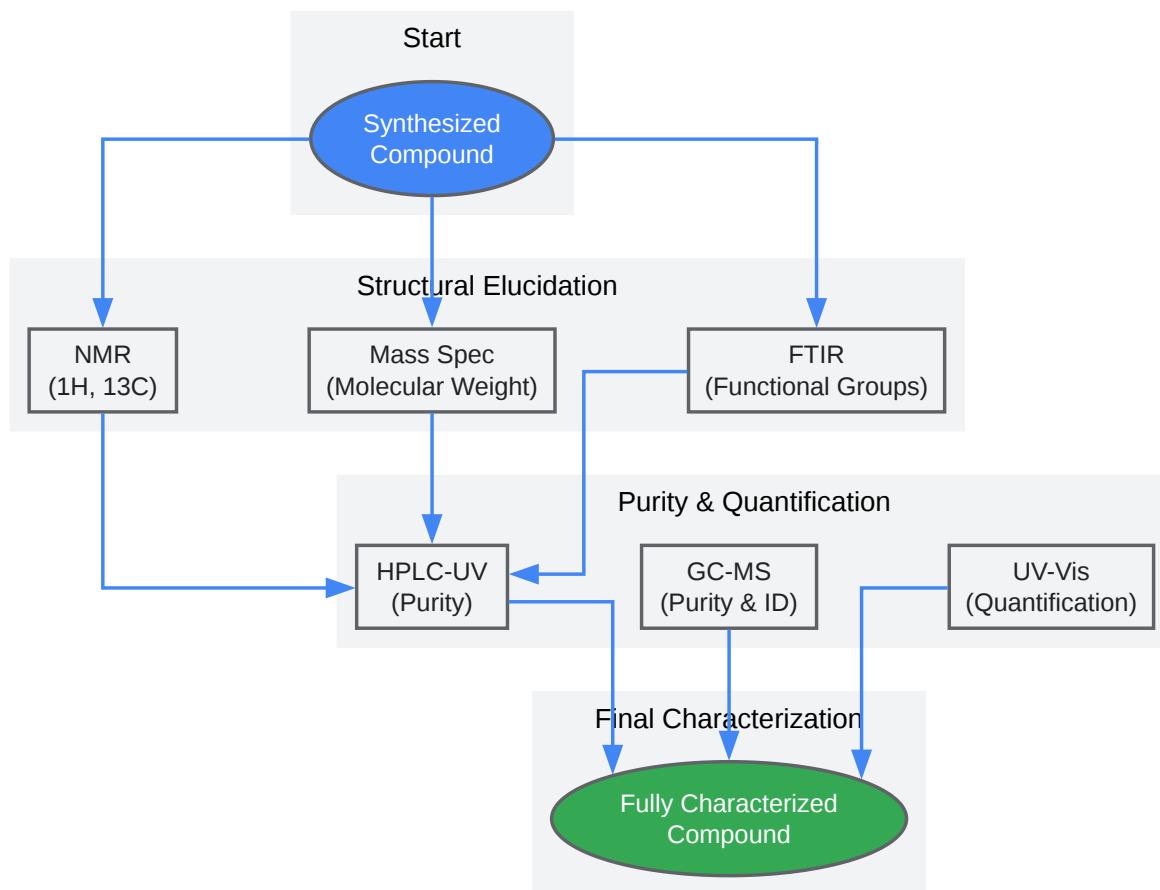
Table 4: Recommended HPLC Method Parameters

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 $\mu$ m particle size
Mobile Phase A	0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water
Mobile Phase B	Acetonitrile or Methanol
Gradient	Start with 5-10% B, ramp to 95% B over 15-20 minutes
Flow Rate	1.0 mL/min
Column Temperature	25 - 30 °C
Detection	UV at $\lambda$ max (e.g., 260 nm)
Injection Volume	10 $\mu$ L

- Data Analysis: Integrate the peak areas of all detected components. Calculate the purity of the main peak as a percentage of the total area.

### 3. Visualized Workflows

3.1. General Analytical Workflow The following diagram illustrates a logical workflow for the comprehensive characterization of a synthesized compound like **Ethyl-thiazol-2-YL-amine**.

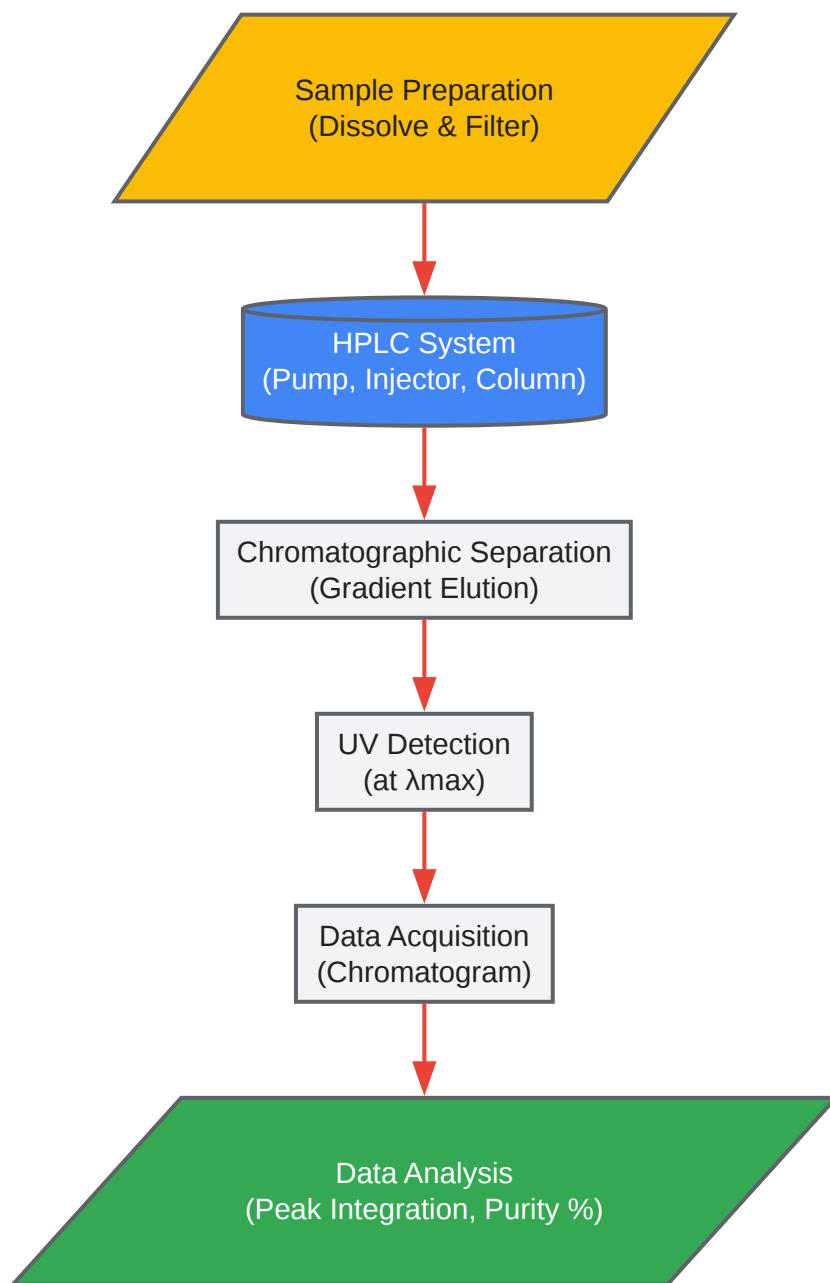


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General workflow for compound characterization.

### 3.2. HPLC-UV Analysis Workflow

This diagram details the steps involved in performing an HPLC-UV analysis for purity assessment.



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Workflow for HPLC-UV purity analysis.

## Conclusion

The analytical characterization of **Ethyl-thiazol-2-YL-amine** requires a multi-technique approach. NMR, FTIR, and mass spectrometry are indispensable for structural confirmation, while HPLC is the gold standard for purity determination. The protocols and data presented in

this application note provide a robust framework for researchers to ensure the quality and integrity of this and other related thiazole compounds in their scientific endeavors.

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